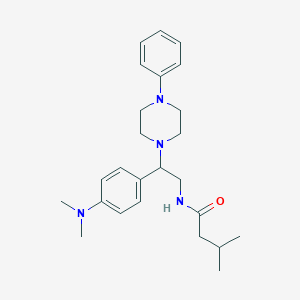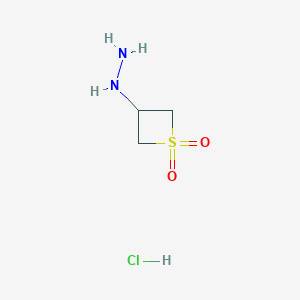![molecular formula C9H11F3N2 B2951341 (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine CAS No. 2248185-14-8](/img/structure/B2951341.png)
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TFP is a chiral amine that belongs to the class of pyridine-containing amines. It has a trifluoromethyl group attached to the 3-position of the pyridine ring, which makes it an attractive target for drug discovery and development.
Mécanisme D'action
The mechanism of action of (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine is not fully understood, but it is believed to act as a modulator of certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the alpha7 nicotinic acetylcholine receptor. (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine has been shown to enhance the activity of these receptors, which can lead to increased neurotransmitter release and improved cognitive function.
Biochemical and physiological effects:
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to improve memory and learning in animal models of Alzheimer's disease and schizophrenia, as well as to reduce inflammation and oxidative stress in the brain. (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine has also been shown to have a neuroprotective effect, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine has several advantages for use in lab experiments. It is a highly selective ligand for certain receptors, which makes it a useful tool for studying their structure and function. (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine.
Orientations Futures
There are several future directions for research on (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine. One area of interest is the development of (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine-based imaging agents for diagnostic purposes. (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine has been shown to have a high affinity for certain receptors in the brain, which could be exploited to develop imaging agents that can detect changes in receptor expression or function. Another area of interest is the development of (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine-based drugs for the treatment of neurological disorders. (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine has shown promise in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Finally, (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine could be used as a tool for studying the structure and function of certain receptors in the brain, which could lead to a better understanding of their role in disease and the development of new treatments.
Méthodes De Synthèse
The synthesis of (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine can be achieved through several methods, including the reductive amination of 3-(trifluoromethyl)pyridine with (R)-1-amino-2-propanol. The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride, and the resulting product is purified through column chromatography. The yield of (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine can be improved by optimizing the reaction conditions and using high-quality reagents.
Applications De Recherche Scientifique
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a high affinity for certain receptors in the central nervous system, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine has also been investigated for its potential as a tool for studying the structure and function of these receptors, as well as for the development of novel imaging agents for diagnostic purposes.
Propriétés
IUPAC Name |
(2R)-2-[3-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-6(5-13)8-7(9(10,11)12)3-2-4-14-8/h2-4,6H,5,13H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVMEKDHEXFHKY-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=CC=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=C(C=CC=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-dimethylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2951259.png)
![3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2951261.png)
![2,3-dimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2951263.png)








![5-(4-acetylpiperazin-1-yl)-1-methyl-3-(4-(trifluoromethyl)benzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2951280.png)
